molecular formula C22H31N3O4S B4320112 1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL

1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL

Cat. No.: B4320112
M. Wt: 433.6 g/mol
InChI Key: SSAUKRAQNSZZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL is a complex organic compound that features a naphthyloxy group, a piperidinylsulfonyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:

    Formation of the Naphthyloxy Intermediate: The initial step involves the preparation of the naphthyloxy intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2-naphthol with an appropriate alkyl halide under basic conditions.

    Introduction of the Piperazinyl Group: The next step involves the introduction of the piperazinyl group. This can be done by reacting the naphthyloxy intermediate with piperazine in the presence of a suitable catalyst.

    Sulfonylation: The final step involves the sulfonylation of the piperazinyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and naphthyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular diseases.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate receptor-ligand interactions and cellular pathways.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-naphthyloxy)-3-[4-(morpholin-1-ylsulfonyl)piperazin-1-yl]propan-2-ol: This compound features a morpholinyl group instead of a piperidinyl group, which may alter its chemical and biological properties.

    1-(2-naphthyloxy)-3-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]propan-2-ol: This compound features a pyrrolidinyl group, which may affect its reactivity and interactions.

Uniqueness

1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidinylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

1-naphthalen-2-yloxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c26-21(18-29-22-9-8-19-6-2-3-7-20(19)16-22)17-23-12-14-25(15-13-23)30(27,28)24-10-4-1-5-11-24/h2-3,6-9,16,21,26H,1,4-5,10-15,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAUKRAQNSZZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL
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1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL
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1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL
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1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL
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1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL
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1-(NAPHTHALEN-2-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL

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